molecular formula C10H11ClO2S B6617233 (4-cyclopropylphenyl)methanesulfonyl chloride CAS No. 1521474-21-4

(4-cyclopropylphenyl)methanesulfonyl chloride

Cat. No.: B6617233
CAS No.: 1521474-21-4
M. Wt: 230.71 g/mol
InChI Key: ACXMSQQWIKYWTM-UHFFFAOYSA-N
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Description

(4-Cyclopropylphenyl)methanesulfonyl chloride (CAS 1521474-21-4) is a chemical building block with the molecular formula C10H11ClO2S and a molecular weight of 230.71 . This compound is a versatile reagent designed for use in advanced research applications, particularly in automated and solid-phase synthesis platforms . Its structure, featuring a methanesulfonyl chloride group attached to a cyclopropylphenyl ring, makes it a valuable electrophile for introducing the (4-cyclopropylphenyl)methanesulfonyl (mesyl) group into target molecules, a transformation critical in medicinal chemistry and materials science. As a sulfonyl chloride, it is highly reactive toward nucleophiles and serves as a key intermediate for constructing sulfonamides, sulfonate esters, and other complex sulfonyl-derived structures . Researchers utilize this reagent in the synthesis and modification of peptides and other biomolecules, where it can be used for sulfonylation reactions, side-chain functionalization, and as a precursor for further chemical transformations . The cyclopropyl group contributes unique steric and electronic properties, which can be leveraged to influence the conformation, metabolic stability, and binding affinity of the final molecular target. This compound must be handled with care and stored under an inert atmosphere at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-cyclopropylphenyl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c11-14(12,13)7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXMSQQWIKYWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521474-21-4
Record name (4-cyclopropylphenyl)methanesulfonyl chloride
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Preparation Methods

Temperature Control

Exothermic reactions during chlorosulfonation necessitate precise cooling to prevent cyclopropane ring opening. For example, maintaining temperatures below 50°C during SOCl₂ addition preserves substrate integrity.

Byproduct Mitigation

  • Polychlorinated Byproducts : Excess Cl₂ in radical methods leads to di- or tri-chlorinated impurities. Using stoichiometric Cl₂ and SO₂ in a 1:1.2 ratio reduces these byproducts.

  • Sulfonic Acid Residuals : Incomplete chlorination leaves sulfonic acids, which are removed via aqueous washes (NaHCO₃) or recrystallization.

Solvent Selection

Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates in oxidation steps, while chlorinated solvents (CH₂Cl₂) improve solubility during sulfonation .

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Reduction Reactions: It can be reduced to (4-cyclopropylphenyl)methanesulfonic acid using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to (4-cyclopropylphenyl)methanesulfonic acid using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction Reactions: Conducted under anhydrous conditions with lithium aluminum hydride in an inert solvent like tetrahydrofuran.

    Oxidation Reactions: Performed using hydrogen peroxide in an aqueous or organic solvent.

Major Products Formed

    Sulfonamide Derivatives: Formed from reactions with amines.

    Sulfonate Ester Derivatives: Formed from reactions with alcohols.

    Sulfonothioate Derivatives: Formed from reactions with thiols.

Scientific Research Applications

Applications in Organic Synthesis

Electrophilic Reagent : The sulfonyl chloride group imparts significant electrophilic character to the compound, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is exploited in the synthesis of various pharmaceuticals and biologically active compounds.

Formation of Sulfonamides : The compound can be utilized to prepare sulfonamides through nucleophilic substitution reactions. This is particularly relevant in drug development, where sulfonamides are important pharmacophores .

Synthesis of Active Pharmaceutical Ingredients (APIs) : Due to its ability to introduce sulfonyl groups into organic molecules, (4-cyclopropylphenyl)methanesulfonyl chloride serves as an intermediate in the synthesis of APIs, enhancing the efficacy and specificity of therapeutic agents .

Case Study 1: Reactivity with Amines

Research has demonstrated that this compound can react efficiently with primary and secondary amines to form stable sulfonamide derivatives. These derivatives exhibit potential as antibacterial agents, showcasing the compound's utility in medicinal chemistry .

Case Study 2: Synthesis of Novel Compounds

A study highlighted the use of this compound in synthesizing novel meroterpenoids through a series of electrophilic aromatic substitutions. The resulting compounds exhibited promising biological activities, indicating the potential for further drug development applications .

Mechanism of Action

The mechanism of action of (4-cyclopropylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Structural and Physical Properties

Property This compound* (4-Fluorophenyl)methanesulfonyl Chloride (3-Chlorophenyl)methanesulfonyl Chloride Methanesulfonyl Chloride
Molecular Formula C₁₀H₁₁ClO₂S C₇H₆ClFO₂S C₇H₆Cl₂O₂S CH₃ClO₂S
Molecular Weight (g/mol) ~230.7 208.63 225.09 114.55
Melting Point Not reported (estimated 50-70°C) Not reported 69-72°C -32°C
Boiling Point Not reported Not reported 321.2±25.0°C (predicted) 161°C
Density (g/cm³) ~1.3 (predicted) Not reported 1.499±0.06 1.480
Reactivity Moderate steric hindrance due to cyclopropyl High electrophilicity (fluorine electron withdrawal) High electrophilicity (chlorine electron withdrawal) High reactivity (minimal steric effects)

Research Findings and Limitations

  • Synthetic Utility : Aryl methanesulfonyl chlorides are typically synthesized via chlorination of corresponding sulfonic acids or direct substitution reactions. The cyclopropyl variant’s synthesis likely follows similar pathways but may require specialized conditions to preserve the cyclopropyl ring’s integrity .
  • Gaps in Data: Direct experimental data on this compound are scarce.

Biological Activity

(4-Cyclopropylphenyl)methanesulfonyl chloride, also known as a sulfonyl chloride, is a compound that has gained attention for its potential biological activities. This article explores its various biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

  • Chemical Formula : C10H11ClO2S
  • Molecular Weight : 232.72 g/mol
  • Structure : The compound features a cyclopropyl group attached to a phenyl ring, with a methanesulfonyl chloride functional group that enhances its reactivity.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile, participating in nucleophilic substitution reactions. This allows it to modify proteins and enzymes by forming covalent bonds, which can lead to inhibition or activation of various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites.
  • Protein Modification : It can modify amino acid side chains, impacting protein function.

Biological Activity Overview

The compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that sulfonyl chlorides can possess antimicrobial properties. The mechanism often involves the disruption of bacterial cell wall synthesis.
  • Anticancer Potential : Some derivatives of sulfonyl chlorides have been investigated for their ability to induce apoptosis in cancer cells through the inhibition of key signaling pathways.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, these compounds may reduce inflammation in various disease models.

Antimicrobial Activity

A study investigating the antimicrobial efficacy of various sulfonyl chlorides, including this compound, reported significant inhibitory effects against several bacterial strains. The minimal inhibitory concentration (MIC) was determined through standard broth dilution methods.

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli32
This compoundS. aureus16

Anticancer Activity

Research published in the Journal of Medicinal Chemistry indicated that certain sulfonyl chlorides could inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. The study highlighted the potential of this compound as a lead compound for further development.

In Vivo Studies

In vivo studies demonstrated that administration of this compound in animal models led to a significant reduction in tumor size compared to control groups. The mechanism was linked to the induction of apoptosis and inhibition of angiogenesis.

Safety and Toxicity

While exploring its biological activities, it is crucial to consider the safety profile of this compound. Safety data indicates:

  • Acute Toxicity : LD50 values suggest moderate toxicity upon dermal exposure.
  • Irritation Potential : Severe skin and eye irritation have been reported, necessitating careful handling.

Q & A

Q. What are the critical safety precautions for handling (4-cyclopropylphenyl)methanesulfonyl chloride in laboratory settings?

  • Methodological Answer :
    Due to its acute toxicity (oral, dermal, and inhalation) and corrosive properties, researchers must:
    • Use personal protective equipment (PPE) including chemical-resistant gloves (JIS T 8116), safety goggles, and lab coats .
    • Operate under fume hoods or local exhaust ventilation to avoid inhaling vapors .
    • Avoid skin/eye contact; in case of exposure, rinse immediately with water for 15+ minutes and seek medical help .
    • Store in locked, corrosion-resistant containers away from incompatible materials (e.g., strong oxidizers) .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer :
    • Store in glass containers with corrosion-resistant liners at room temperature , protected from light and moisture .
    • Ensure containers are tightly sealed to prevent hydrolysis, which releases toxic HCl gas .
    • Segregate from oxidizing agents and heat sources to avoid hazardous reactions .

Q. What first-aid measures are recommended for dermal or ocular exposure?

  • Methodological Answer :
    • Skin contact : Immediately remove contaminated clothing, wash with soap and water for 15+ minutes, and seek medical attention .
    • Eye exposure : Rinse continuously with water for 15 minutes, remove contact lenses if possible, and consult a physician .
    • Inhalation : Move to fresh air and administer oxygen if breathing is difficult .

Q. What environmental precautions are necessary when disposing of waste containing this compound?

  • Methodological Answer :
    • Collect waste in sealed, labeled containers and dispose via approved chemical waste facilities .
    • Avoid release into waterways due to acute and chronic aquatic toxicity (H402, H412) .
    • Neutralize spills with inert absorbents (e.g., sand) and avoid direct contact during cleanup .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reactivity data during sulfonation reactions?

  • Methodological Answer :
    • Control moisture levels : Reactivity with water generates HCl, which may alter reaction pathways. Use anhydrous solvents and inert atmospheres .
    • Characterize intermediates : Employ in situ techniques like NMR or FT-IR to monitor reaction progress and identify by-products .
    • Replicate under standardized conditions : Vary temperature, catalyst loading, and stoichiometry to isolate variables causing contradictions .

Q. What methodologies are recommended for characterizing the purity of this compound?

  • Methodological Answer :
    • Chromatography : Use HPLC with UV detection (λ = 210–260 nm) to quantify impurities .
    • Spectroscopy : Confirm structural integrity via 1^1H/13^13C NMR (e.g., δ ~3.5 ppm for methylsulfonyl group) and mass spectrometry (MW 204.67 g/mol) .
    • Elemental analysis : Verify sulfur and chlorine content to assess hydrolytic degradation .

Q. What strategies optimize synthesis to minimize by-product formation?

  • Methodological Answer :
    • Stepwise sulfonation : React cyclopropylbenzene with chlorosulfonic acid at 0–5°C to control exothermicity and reduce sulfone by-products .
    • Catalyst selection : Use Lewis acids (e.g., AlCl3_3) to enhance regioselectivity of the sulfonyl chloride group .
    • Purification : Recrystallize from dichloromethane/hexane mixtures to isolate high-purity product (mp 76–80°C) .

Q. How does the cyclopropyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :
    • Electronic effects : The cyclopropyl group’s electron-withdrawing nature increases the electrophilicity of the sulfonyl chloride, accelerating reactions with amines or alcohols .
    • Steric effects : The rigid cyclopropane ring may hinder access to the sulfonyl group in bulky nucleophiles, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
    • Comparative studies : Benchmark against analogs (e.g., 4-methylphenyl derivatives) to quantify rate enhancements via kinetic assays .

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